
2-Chloro-4-fluoro-methoxycarbonyloxybenzene
Overview
Description
2-Chloro-4-fluoro-methoxycarbonyloxybenzene is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzene, substituted with chloro, fluoro, and methoxycarbonyloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with methanol in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-methoxycarbonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methoxycarbonyloxy group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Catalysts: Palladium (Pd) catalysts for coupling reactions
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced benzene compounds .
Scientific Research Applications
2-Chloro-4-fluoro-methoxycarbonyloxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to these targets. The methoxycarbonyloxy group can undergo hydrolysis, releasing methanol and forming a carboxylic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroacetophenone
- 4-Chloro-2-fluorobenzenemethanol
- 4-Chloro-2-fluorobenzoic acid
Uniqueness
Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various chemical and biological research contexts .
Biological Activity
2-Chloro-4-fluoro-methoxycarbonyloxybenzene, also known as a methoxycarbonyl derivative of chlorofluorobenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula: CHClF O
- Molecular Weight: 204.58 g/mol
- Density: 1.367 g/cm³ (predicted)
- Melting Point: 73-74 °C
- Boiling Point: 254.3 °C (predicted)
This compound exhibits biological activity primarily through its interactions with various molecular targets in cells. The compound's structure allows it to participate in:
- Enzyme Inhibition: It can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Receptor Modulation: The compound may act as a modulator for receptors involved in growth factor signaling, impacting cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant anticancer properties. A study evaluating its effects on human tumor cell lines revealed the following:
- Cell Lines Tested: MCF-7 (breast cancer), HUVECs (human umbilical vein endothelial cells), and others.
- Inhibition Rates: The compound exhibited IC values ranging from 0.12 µM to 0.94 µM against various cancer cell lines, indicating potent anticancer activity.
Cytotoxicity Assays
The cytotoxic effects of this compound were assessed using standard assays:
Cell Line | IC (µM) | Observations |
---|---|---|
MCF-7 | 0.12 | Significant growth inhibition |
HUVECs | 0.94 | Moderate cytotoxicity |
SKOV-3 | 0.15 | High sensitivity to treatment |
Case Studies
-
Study on Tumor Growth Inhibition:
- A study conducted on athymic mice demonstrated that oral administration of the compound at a dosage of 100 mg/kg resulted in a 75% reduction in tumor size for Calu-6 lung carcinoma xenografts after 21 days of treatment. This suggests a strong potential for therapeutic applications in oncology.
-
Selectivity for Kinase Inhibition:
- The compound has shown selectivity against specific tyrosine kinases involved in cancer progression, such as EGFR and VEGFR, with selectivity ratios indicating a potential for targeted therapy.
Q & A
Basic Question: What are the common synthetic routes for 2-Chloro-4-fluoro-methoxycarbonyloxybenzene, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves halogenation and methoxycarbonyloxylation steps. Key reagents include halogenating agents (e.g., SOCl₂ for chlorination) and coupling catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Optimization involves:
- Temperature control : Reactions often proceed at 60–80°C for substitution steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- pH stability : Maintain pH 5–9 to prevent hydrolysis of the methoxycarbonyloxy group .
- Catalyst loading : Palladium catalysts (0.5–2 mol%) improve coupling efficiency for aryl-ether bond formation .
Table 1: Example Reaction Conditions
Step | Reagents/Catalysts | Temperature | Solvent | Yield Range |
---|---|---|---|---|
Chlorination | SOCl₂, FeCl₃ | 70°C | DCM | 70–85% |
Methoxycarbonylation | ClCO₂Me, K₂CO₃ | RT | THF | 60–75% |
Coupling | Pd(PPh₃)₄ | 80°C | Toluene | 50–65% |
Basic Question: How does the stability of this compound vary under different pH conditions, and what analytical methods confirm this?
Methodological Answer:
The compound is stable in aqueous solutions at pH 5–9, but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability assessments involve:
- pH titration studies : Monitor degradation via HPLC or LC-MS at intervals (0, 24, 48 hrs).
- NMR spectroscopy : Track disappearance of methoxycarbonyloxy peaks (δ 3.8–4.0 ppm) in acidic/basic media .
- Kinetic analysis : Calculate half-life (t₁/₂) under varying pH using UV-Vis spectroscopy (λ_max = 270 nm) .
Advanced Question: What are the challenges in achieving stereochemical control during the synthesis of derivatives of this compound, and how can enantioselective methods be applied?
Methodological Answer:
Challenges include racemization at the methoxycarbonyloxy group and poor regioselectivity in cross-coupling reactions. Strategies to address these:
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki-Miyaura coupling to access enantiopure biaryl derivatives .
- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize stereocenters during oxidation steps.
- Green chemistry adaptations : Replace traditional solvents with ionic liquids to enhance enantioselectivity (e.g., up to 85% ee reported with [BMIM][PF₆]) .
Table 2: Enantioselective Reaction Optimization
Catalyst | Solvent | ee (%) | Yield (%) |
---|---|---|---|
(R)-BINAP-Pd | Toluene | 78 | 62 |
Josiphos-Pd | DMF | 85 | 58 |
Advanced Question: How can contradictory data in spectroscopic characterization (e.g., NMR vs. XRD) of this compound be resolved?
Methodological Answer:
Contradictions often arise from polymorphism (crystal packing differences) or dynamic effects in solution. Resolution strategies:
- Single-crystal XRD : Confirm absolute configuration and compare with computed NMR shifts (DFT calculations at B3LYP/6-311+G(d,p)) .
- Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence of peaks at elevated temperatures).
- Cross-validation : Use IR spectroscopy to detect hydrogen bonding patterns that influence NMR shifts .
Example Case :
A crystal structure (XRD) showed planar methoxycarbonyloxy geometry, while NMR indicated restricted rotation. VT-NMR revealed coalescence at 80°C, confirming dynamic behavior in solution .
Advanced Question: How can researchers design experiments to evaluate the bioactivity of this compound derivatives in anticancer assays?
Methodological Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Mechanistic studies :
- Apoptosis assays : Annexin V/PI staining via flow cytometry.
- Target identification : Use molecular docking (e.g., Autodock Vina) to predict interactions with kinase domains.
- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., nitro, amino) and correlate with activity data .
Table 3: Example Bioactivity Data
Derivative | IC₅₀ (μM) | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|---|
R = NO₂ | 12.3 | EGFR | -8.9 |
R = NH₂ | 8.7 | PARP-1 | -10.2 |
Advanced Question: What methodologies resolve data contradictions in reaction yields reported for methoxycarbonyloxy group installations?
Methodological Answer:
Discrepancies may stem from side reactions (e.g., hydrolysis) or impurity interference. Solutions include:
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl) methyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZFKIAYSRYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222802 | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-88-6 | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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